4'-[(2,3-Dimethyl-5-{[(1s)-1-(4-nitrophenyl)ethyl]carbamoyl}-1h-indol-1-yl)methyl]biphenyl-2-carboxylic acid, also known as SR1664, is a synthetically derived compound extensively studied for its interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) [, ]. This receptor plays a crucial role in various biological processes, including glucose and lipid metabolism, adipocyte differentiation, and inflammatory responses [, , ]. Unlike traditional PPARγ agonists like thiazolidinediones (TZDs), SR1664 functions as a non-agonist, exhibiting a distinct mechanism of action that leads to anti-diabetic effects without the adverse effects associated with full agonists [, , ].
SR1664 is a synthetic compound that functions as a selective modulator of the peroxisome proliferator-activated receptor gamma, a crucial target in the treatment of type 2 diabetes and metabolic disorders. Unlike classical agonists such as rosiglitazone, SR1664 exhibits non-agonistic properties, making it an interesting candidate for further research and potential therapeutic applications. This compound has garnered attention for its unique mechanism of action and its ability to influence insulin sensitivity without the full activation of the receptor.
SR1664 was developed as part of ongoing research into selective PPAR gamma ligands. It belongs to a class of compounds that are designed to interact with the PPAR gamma receptor in a manner distinct from traditional agonists. The classification of SR1664 as a non-agonist or partial agonist highlights its potential to modulate receptor activity without eliciting the full spectrum of effects associated with complete agonists.
The synthesis of SR1664 involves several steps that utilize standard organic chemistry techniques. The compound was synthesized through a series of reactions starting from commercially available precursors. Key methods include:
Technical details regarding specific reagents and conditions used in the synthesis are often proprietary but generally follow established protocols for similar compounds.
The molecular structure of SR1664 has been characterized using various spectroscopic methods, including nuclear magnetic resonance spectroscopy and X-ray crystallography. Key features include:
Data obtained from these analyses suggest that SR1664 adopts a unique binding orientation compared to classical agonists, which may contribute to its distinct pharmacological profile.
The chemical reactions involved in the synthesis and functionalization of SR1664 include:
Each reaction is optimized for yield and purity, with conditions carefully monitored to prevent side reactions.
SR1664 operates through a unique mechanism that differs from traditional PPAR gamma agonists. Its action can be summarized as follows:
This mechanism suggests that SR1664 may offer therapeutic benefits while minimizing adverse effects commonly associated with full agonists.
The physical and chemical properties of SR1664 contribute significantly to its function:
Analyses often reveal data on melting points, solubility in various solvents, and stability under different pH conditions, all critical for drug development.
SR1664 holds promise in several scientific applications:
SR1664 (CAS# 1338259-05-4) is a structurally optimized non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor gamma (PPARγ) modulator. Its systematic IUPAC name is (S)-4'-((2,3-dimethyl-5-(1-(4-nitrophenyl)ethylcarbamoyl)-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid, with a molecular formula of C₃₃H₂₉N₃O₅ and a molecular weight of 547.61 g/mol [1] [8]. The compound features a chiral center derived from the (S)-1-(4-nitrophenyl)ethyl group, which is critical for its stereoselective interaction with PPARγ. Key structural components include:
Synthesis of SR1664 proceeds via a multi-step route:
Table 1: Structural and Physicochemical Properties of SR1664
Property | Value |
---|---|
CAS Number | 1338259-05-4 |
Molecular Formula | C₃₃H₂₉N₃O₅ |
Exact Mass | 547.2107 Da |
Elemental Analysis | C, 72.38%; H, 5.34%; N, 7.67%; O, 14.61% |
Solubility (DMSO) | 100 mg/mL (182.62 mM) |
SMILES | O=C(C1=CC=CC=C1C2=CC=C(CN3C(C)=C(C)C4=C3C=CC(C(NC@HC)=O)=C4)C=C2)O |
Pharmacophore models for PPARγ modulators emphasize three-dimensional spatial arrangements essential for inhibiting Ser273 phosphorylation without triggering classical agonism. SR1664’s pharmacophore comprises:
Dynamic multi-conformation pharmacophore modeling (MCDPM) reveals that SR1664 stabilizes an alternate binding pocket distinct from full agonists like rosiglitazone. Unlike TZDs, which anchor to helix 12 (H12) via hydrogen bonding to Tyr473, SR1664 binds near the Ω-loop (residues 263–275), preventing CDK5 access to Ser273. This binding mode avoids H12 stabilization, explaining its lack of transcriptional agonism [6] [9]. Virtual screening using this model identified SR1664 analogs with enhanced selectivity, such as UHC1 and GQ-16, which share the core biphenyl-indole scaffold but vary in hydrophobic substituents [9].
Table 2: Key Pharmacophore Features of SR1664 and Analogous Modulators
Feature | Structural Element | Role in Target Engagement |
---|---|---|
Hydrogen Bond Donor | Carboxylic acid | Binds Ser289/His323 |
Hydrophobic Domain | Dimethyl indole | Occupies H3/β3-β4 hydrophobic cleft |
Aromatic Ring | 4-Nitrophenyl | Stabilizes F282 via π-π stacking |
Stereocenter | (S)-1-(4-nitrophenyl)ethyl | Ensures optimal hydrophobic burial |
SR1664 exhibits high-affinity binding to PPARγ, with a Ki of 28.67 nM for the ligand-binding pocket, as determined by competitive fluorescence polarization assays. Its IC₅₀ for inhibiting CDK5-mediated Ser273 phosphorylation is 80 nM, surpassing reference compounds like rosiglitazone (IC₅₀ = 4,400 nM) [1] [9]. This potency arises from:
Affinity kinetics were quantified using isothermal titration calorimetry (ITC), revealing a ΔG of -10.2 kcal/mol and entropy-driven binding (TΔS = -2.8 kcal/mol). Comparatively, covalent inhibitors like GW9662 show higher affinity (Ki = 3.7 nM) but lack phosphorylation-specific effects [5] [10].
Table 3: Binding and Functional Potency of SR1664 vs. Reference Compounds
Compound | PPARγ Binding Ki (nM) | pSer273 IC₅₀ (nM) | Transcriptional Agonism (EC₅₀, nM) |
---|---|---|---|
SR1664 | 28.67 ± 14 | 80 ± 6 | >50,000 (negligible) |
Rosiglitazone | 90 ± 27 | 4,400 ± 820 | 27 ± 16 |
GW9662 | 3.7 | Inactive | >50,000 |
UHC1 | 42.1 | 210 | >10,000 |
SR1664 exemplifies non-covalent modulators that reversibly bind PPARγ, contrasting covalent ligands like GW9662 and T0070907, which alkylate Cys285. Key differences include:
Table 4: Functional Classification of PPARγ Ligands
Ligand Type | Representatives | Transcriptional Efficacy | Ser273 Inhibition |
---|---|---|---|
Full Agonist | Rosiglitazone | +++ (EC₅₀ = 27 nM) | + (IC₅₀ = 4,400 nM) |
Covalent Inverse Agonist | T0070907 | --- (Repressive) | - |
Covalent Antagonist | GW9662 | --- (Neutral) | - |
Non-Covalent Modulator | SR1664 | - (Negligible) | +++ (IC₅₀ = 80 nM) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7